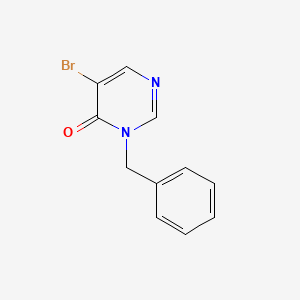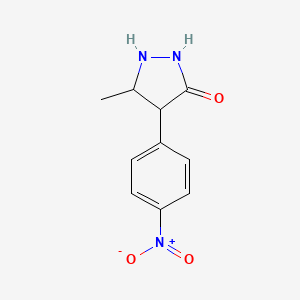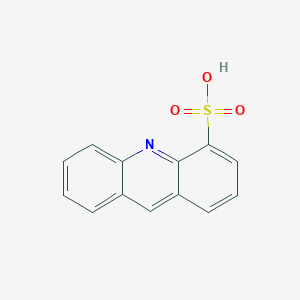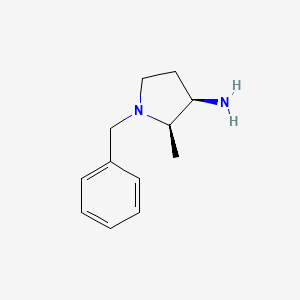
CIS-1-Benzyl-2-methyl-3-aminopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-1-benzyl-2-methylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-benzyl-2-methylpyrrolidin-3-amine typically involves the reaction of benzylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds between the benzyl group and the pyrrolidine ring .
Industrial Production Methods
Industrial production of cis-1-benzyl-2-methylpyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Cis-1-benzyl-2-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds, depending on the specific reaction and reagents used .
Scientific Research Applications
Cis-1-benzyl-2-methylpyrrolidin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cis-1-benzyl-2-methylpyrrolidin-3-amine involves its interaction with molecular targets such as dopamine receptors. It exhibits selective blocking action on the dopamine D1 receptor, which is associated with its neuroleptic properties. This selective inhibition reduces dopamine-mediated behaviors and has potential therapeutic effects in treating psychosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and pyrrolidine derivatives, such as:
YM-0850: A structurally similar benzamide with neuroleptic properties.
Sulpiride: Another benzamide used as an antipsychotic agent.
Haloperidol: A classical neuroleptic with a different chemical structure but similar therapeutic effects.
Uniqueness
Cis-1-benzyl-2-methylpyrrolidin-3-amine is unique due to its high potency and selective action on the dopamine D1 receptor, which distinguishes it from other neuroleptics that may act on multiple dopamine receptor subtypes. This selectivity potentially reduces side effects and enhances therapeutic efficacy .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(2R,3R)-1-benzyl-2-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1 |
InChI Key |
SFEGZLNDKUGHQJ-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)N |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


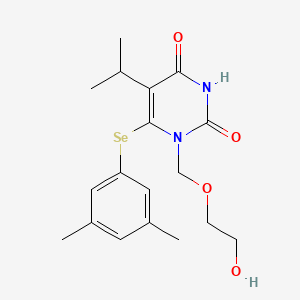
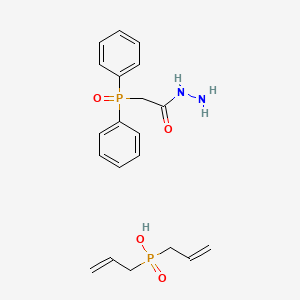
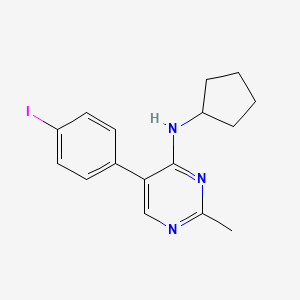
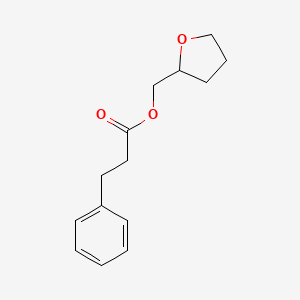
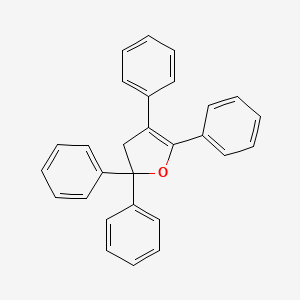
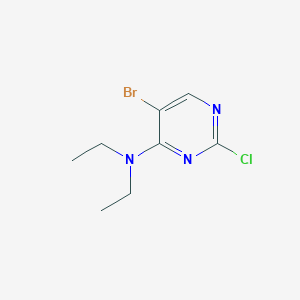
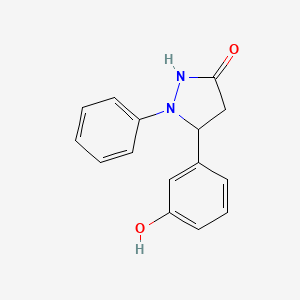
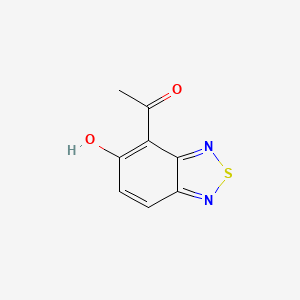
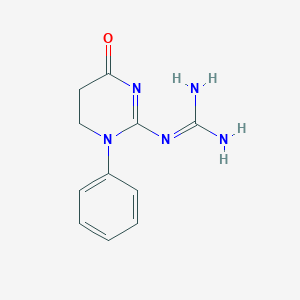
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
